3-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide
Description
The compound 3-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide belongs to the thiazolidinone class of heterocyclic molecules, characterized by a 1,3-thiazolidin-4-one core substituted with a thioxo group at position 2 and a benzylidene moiety at position 3. Key structural features include:
- Thiazolidinone ring: A five-membered ring containing nitrogen and sulfur atoms, critical for biological activity due to its electron-rich nature and ability to form hydrogen bonds .
- Z-configuration: The (5Z)-benzylidene substituent ensures planar geometry, enhancing π-π stacking interactions with biological targets .
- Substituents:
- A 2-chlorobenzylidene group at position 5, influencing lipophilicity and steric effects.
- A benzohydrazide side chain with a 3-chloro substituent, contributing to solubility and target specificity.
Thiazolidinones are widely studied for antimicrobial, anticancer, and antidiabetic activities. The presence of chlorine atoms in this compound likely enhances its metabolic stability and binding affinity to target enzymes .
Properties
Molecular Formula |
C21H17Cl2N3O3S2 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
3-chloro-N'-[4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide |
InChI |
InChI=1S/C21H17Cl2N3O3S2/c22-15-7-3-6-14(11-15)19(28)25-24-18(27)9-4-10-26-20(29)17(31-21(26)30)12-13-5-1-2-8-16(13)23/h1-3,5-8,11-12H,4,9-10H2,(H,24,27)(H,25,28)/b17-12- |
InChI Key |
OUFINFWQDPZCFA-ATVHPVEESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC(=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazidation of 3-Chlorobenzoic Acid
3-Chlorobenzoic acid (0.01 mol) is refluxed with excess hydrazine hydrate (0.03 mol) in ethanol (20 mL) containing 2–3 drops of concentrated sulfuric acid for 7 hours. Post-reflux neutralization with sodium bicarbonate yields a white precipitate, which is filtered and recrystallized from ethanol (yield: 82–88%).
Characterization Data :
-
MP : 142–144°C
-
IR (KBr) : 3250 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (C–N).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.12 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar–H), 4.21 (s, 2H, NH₂).
Preparation of 4-[(5Z)-5-(2-Chlorobenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]Butanoic Acid
Synthesis of 1-Chloro-3,4-Dihydronaphthalene-2-Carbaldehyde
A Vilsmeier-Haack reaction is employed: 4-chloro-1-tetralone (0.174 mol) is treated with POCl₃ (0.171 mol) in dry DMF at 0°C, followed by heating to 80°C for 2 hours. The crude aldehyde is extracted with ether and purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield a pale-yellow solid (62% yield).
Formation of Thiazolidinone Core
The aldehyde (0.01 mol) is condensed with thiourea (0.012 mol) and mercaptoacetic acid (0.015 mol) in anhydrous dioxane under reflux with ZnCl₂ (0.5 g) for 8 hours. Cyclization affords the thiazolidinone ring, which is precipitated in ice-water and recrystallized from ethanol.
Optimization Notes :
-
Solvent : Dioxane > DMF due to higher cyclization efficiency.
-
Catalyst : ZnCl₂ enhances ring closure kinetics by polarizing the thiocarbonyl group.
Characterization Data :
Butanoyl Side Chain Introduction
The thiazolidinone (0.01 mol) is treated with succinic anhydride (0.015 mol) in pyridine at 60°C for 6 hours. The product is acidified with HCl (1M) and extracted with ethyl acetate to yield 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid (71% yield).
Coupling of Thiazolidinone-Butanoic Acid with 3-Chlorobenzohydrazide
Activation of Carboxylic Acid
The butanoic acid derivative (0.01 mol) is activated using N,N'-dicyclohexylcarbodiimide (DCC, 0.012 mol) and N-hydroxysuccinimide (NHS, 0.012 mol) in dry THF at 0°C for 2 hours.
Amide Bond Formation
The activated ester is reacted with 3-chlorobenzohydrazide (0.011 mol) in DMF at room temperature for 12 hours. The reaction is quenched with ice-water, and the precipitate is filtered and purified via column chromatography (CH₂Cl₂/MeOH, 9:1).
Yield : 68–74%
Characterization Data :
-
MP : 215–217°C
-
IR (KBr) : 3320 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O, amide), 1580 cm⁻¹ (C=N).
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 174.5 (C=O, thiazolidinone), 167.2 (C=O, amide), 140.3 (C=S), 134.8–125.4 (Ar–C).
Analytical Validation and Spectral Assignments
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
3-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzylidene groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols, often under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural Variations in Benzylidene Substituents
The benzylidene group at position 5 of the thiazolidinone ring is a key modulator of bioactivity. Below is a comparison of substituent effects:
Key Observations :
Impact of Hydrazide/Azetidinone Side Chains
The side chain at position 3 of the thiazolidinone ring determines target specificity:
- Benzohydrazide (Target Compound): The 3-chloro-N'-butanoylbenzohydrazide moiety may interact with enzyme active sites via hydrogen bonding and halogen bonds, as seen in similar hydrazide derivatives .
Research Findings and Challenges
- Crystallography : Structural determination of the target compound likely employs SHELX programs (), with hydrogen-bonding patterns analyzed via graph set theory ().
- Contradictions : Chlorine substituents improve activity in some studies () but reduce solubility in others (), highlighting the need for balanced hydrophobic/hydrophilic design.
- Future Directions : Structure-activity relationship (SAR) studies focusing on Z/E isomerism and halogen positioning are recommended.
Biological Activity
The compound 3-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide is a thiazolidin derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the condensation of thiazolidin derivatives with hydrazides. The general synthetic route includes:
- Formation of Thiazolidin Derivative : Starting from thiazolidine-2,4-dione, which is reacted with appropriate aldehydes to yield the desired thiazolidin structure.
- Hydrazone Formation : The thiazolidin derivative is then reacted with benzohydrazide to form the final compound through a hydrazone linkage.
Anticancer Activity
Recent studies have demonstrated that thiazolidin derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : The compound was tested against several cancer cell lines, including HeLa (cervical cancer), K562 (leukemia), and MDA-MB-361 (breast cancer). The IC50 values observed were notably low, indicating potent cytotoxic activity.
In a comparative study, the compound showed greater efficacy than cisplatin, a common chemotherapeutic agent.
The proposed mechanisms for the anticancer activity of thiazolidin derivatives include:
- Induction of Apoptosis : Studies suggest that these compounds induce apoptosis through both extrinsic and intrinsic signaling pathways. This was evidenced by increased levels of pro-apoptotic markers in treated cells.
- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G2/M phase, leading to inhibited proliferation.
Antimicrobial Activity
Thiazolidin derivatives also exhibit antimicrobial properties. For example:
- Bacterial Inhibition Tests : The compound was evaluated against Gram-positive and Gram-negative bacteria. Results indicated strong inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli.
Case Studies
- Study on Cytotoxic Effects : A study conducted on a series of thiazolidin derivatives found that those with specific substituents exhibited enhanced cytotoxicity against cancer cell lines compared to their analogs without such modifications .
- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of a related thiazolidin derivative in inhibiting biofilm formation in bacterial cultures, suggesting potential applications in treating infections where biofilm formation is a concern .
Q & A
Basic Research Questions
What are the optimal synthetic routes for 3-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves three key steps (Figure 1):
Condensation : React 2-chlorobenzaldehyde with thiosemicarbazide in ethanol under reflux to form a thiosemicarbazone intermediate.
Cyclization : Treat the intermediate with chloroacetyl chloride in dry THF at 0–5°C to form the thiazolidinone core.
Acylation : React the thiazolidinone derivative with 3-chlorobenzohydrazide in DMF using DCC as a coupling agent.
Optimization Tips :
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of reactive intermediates .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.
- Adjust stoichiometry (e.g., 1.2:1 molar ratio of chloroacetyl chloride to thiosemicarbazone) to enhance yield .
How can the crystal structure of this compound be determined, and what software tools are recommended for analysis?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
Crystallization : Use slow evaporation in a 1:1 DCM/hexane mixture to obtain high-quality crystals.
Data Collection : Collect diffraction data at 100 K using a synchrotron or rotating anode source.
Structure Solution : Use SHELXS for phase determination and SHELXL for refinement .
Visualization : Employ ORTEP-3 or WinGX for thermal ellipsoid plots and hydrogen-bonding network analysis .
Critical Parameters :
- Ensure crystal stability by minimizing solvent inclusion.
- Validate refinement with R-factor convergence (< 0.05) and electron density maps .
What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Antimicrobial Activity :
- Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values reported in µg/mL .
- Anticancer Screening :
- Conduct MTT assays on HeLa or MCF-7 cells, comparing IC50 values to cisplatin controls.
- Include flow cytometry to assess apoptosis via Annexin V/PI staining .
- Enzyme Inhibition :
- Test kinase inhibition (e.g., EGFR) using ADP-Glo™ assays at 10 µM compound concentration .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
Methodological Answer:
- Core Modifications :
- Replace the 2-chlorobenzylidene group with electron-withdrawing groups (e.g., -CF3) to enhance electrophilicity and target binding .
- Introduce hydrophilic substituents (e.g., -OH, -COOH) on the benzohydrazide moiety to improve solubility .
- Assay Design :
- Test analogs against a panel of cancer cell lines (e.g., NCI-60) to identify selectivity trends.
- Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets of kinases .
- Data Analysis :
- Apply multivariate statistics (e.g., PCA) to correlate substituent properties (Hammett σ, logP) with bioactivity .
How can advanced spectroscopic techniques resolve ambiguities in structural characterization?
Methodological Answer:
- Ambiguity Scenario : Conflicting NMR signals due to keto-enol tautomerism in the thiazolidinone ring.
- Resolution Strategies :
- Use VT-NMR (variable temperature) to monitor tautomeric shifts in DMSO-d6 from 25°C to 80°C .
- Confirm via IR spectroscopy by identifying ν(C=O) at ~1700 cm⁻¹ and ν(C=S) at ~1250 cm⁻¹ .
- Validate with HRMS-ESI to distinguish isotopic patterns of chlorine (m/z 35/37) .
How should researchers address contradictions in bioactivity data across different assays?
Methodological Answer:
- Case Example : Discrepancy in IC50 values between MTT and colony formation assays.
- Root-Cause Analysis :
- Check assay conditions (e.g., serum concentration, incubation time) that may affect compound stability.
- Validate cytotoxicity via orthogonal methods (e.g., ATP-based luminescence) .
- Mitigation :
- Standardize protocols (e.g., 48-hour incubation, 10% FBS) across labs.
- Use cheminformatics tools (e.g., PubChem BioAssay) to compare data with structurally similar compounds .
What methodologies are recommended for studying molecular interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize recombinant EGFR on a CM5 chip and measure binding kinetics (ka, kd) at 25°C .
- Isothermal Titration Calorimetry (ITC) : Determine binding stoichiometry (n) and ΔH in PBS buffer (pH 7.4) .
- Cryo-EM : For large complexes, resolve ligand-binding poses at 3–4 Å resolution using a 300 kV microscope .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
